6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that combines elements of pyrrole and pyridazine. It is recognized for its potential biological activities, particularly in medicinal chemistry. The compound's structure features a pyrrol-2-yl group attached to a pyridazinone, which contributes to its chemical properties and reactivity.
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one belongs to the class of heterocyclic compounds, specifically under pyridazines and pyrroles. It may exhibit properties characteristic of both classes, making it a subject of interest in the development of new pharmaceuticals.
The synthesis of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one typically involves the condensation of 1-methylpyrrole with a suitable pyridazine derivative. Several methods have been explored, including:
The synthetic route may involve the use of reagents such as acetic anhydride or phosphorous oxychloride to facilitate the formation of the heterocyclic rings. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular formula of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is . The compound features a pyridazine ring fused with a pyrrole moiety, which is substituted at one position by a methyl group.
Key structural data include:
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions using solvents such as ethanol or dimethyl sulfoxide (DMSO), with catalysts employed to enhance reaction rates.
The mechanism of action for 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors involved in cell signaling pathways.
In vitro studies suggest that compounds similar to 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one may inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells . This mechanism highlights its potential as an antineoplastic agent.
Key physical properties include:
Chemical properties include:
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one has potential applications in several fields:
Pyridazin-3(2H)-one derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, initially investigated for cardiovascular applications due to their structural resemblance to catecholamines. Early derivatives like pimobendan demonstrated positive inotropic effects through phosphodiesterase III inhibition, validating the core’s druggability. Subsequent structural diversification revealed broader therapeutic potential:
The fusion of pyrrole with pyridazin-3(2H)-one creates a bifunctional hybrid with synergistic electronic and steric properties:
Table 1: Bioactivity Profiles of Representative Pyrrole-Pyridazinone Hybrid Systems
Hybrid Structure | Target Activity | Potency (IC₅₀/EC₅₀) | Key Structural Feature |
---|---|---|---|
3-(1H-Pyrrol-2-yl)pyridazinone | Anxiolytic (mice EPM test) | 1 mg/kg (EC₅₀) | Unsubstituted pyrrole |
6-(2,5-Dimethylpyrrol-1-yl)pyridazinone | EGFR kinase inhibition | 84 nM (IC₅₀) | C2,C5-dimethyl pyrrole |
1-(4-Chlorophenyl)-3-(pyrrol-2-yl)pyrrole-2,5-dione | Antibacterial (S. aureus) | 2 μg/mL (MIC) | Bis-heterocyclic with halogen |
6-(1-Methyl-1H-pyrrol-2-yl)pyridazin-3(2H)-one | Not fully characterized | Under investigation | N-methylated pyrrole |
N-Methylation of the pyrrole moiety induces critical changes in physicochemical and target-binding properties:
Table 2: Impact of N-Methylation on Pyrrole Properties
Property | NH-Pyrrole | N-Methylpyrrole | Change (%) |
---|---|---|---|
logP (octanol/water) | 0.75 ± 0.15 | 1.32 ± 0.18 | +76% |
HOMO Energy (eV) | -7.1 ± 0.2 | -6.4 ± 0.3 | +9.9% |
Microsomal Stability (t₁/₂, min) | 14.3 ± 2.1 | 42.6 ± 5.4 | +198% |
Plasma Protein Binding (%) | 65.2 ± 4.8 | 78.5 ± 3.7 | +20% |
The strategic incorporation of N-methylpyrrole within 6-(1-methyl-1H-pyrrol-2-yl)pyridazin-3(2H)-one thus represents a rational approach to optimize drug-like properties while leveraging hybridization benefits. Ongoing investigations focus on diversifying the pyridazinone C3/C4 positions to exploit this scaffold’s full potential [4] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: